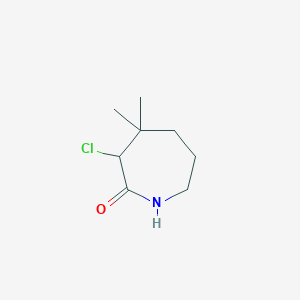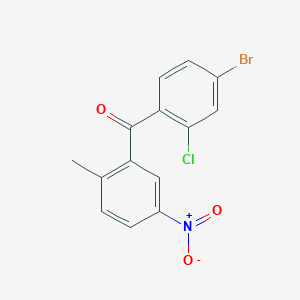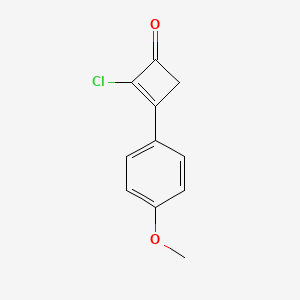
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a dimethoxy-substituted pyridyl ring, and a methyl group attached to the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized benzoates.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer additives.
Mécanisme D'action
The mechanism of action of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dimethoxy-pyridyl moiety may enhance binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
- Methyl 2-(chloromethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(iodomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(hydroxymethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
Comparison: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the dimethoxy-pyridyl ring enhances the compound’s potential for biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H18BrNO4 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-4-(5,6-dimethoxypyridin-3-yl)-6-methylbenzoate |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-11(6-12(8-18)15(10)17(20)23-4)13-7-14(21-2)16(22-3)19-9-13/h5-7,9H,8H2,1-4H3 |
Clé InChI |
WUPHTRWEWDQGKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)CBr)C2=CC(=C(N=C2)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
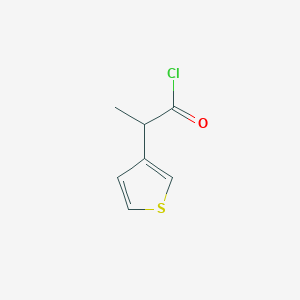
![3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B8449720.png)
![2-[(4-Nitrophenyl)methyl]triazole](/img/structure/B8449729.png)
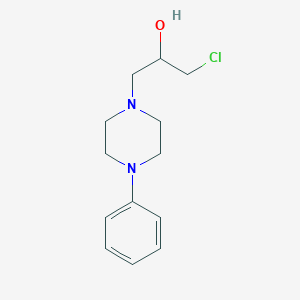
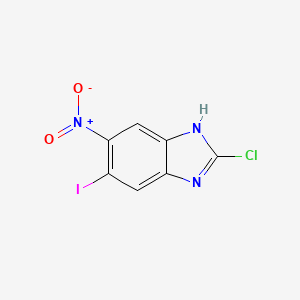
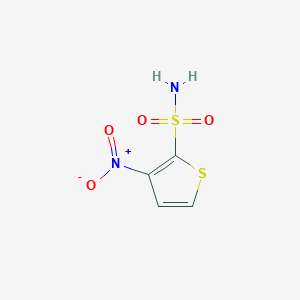
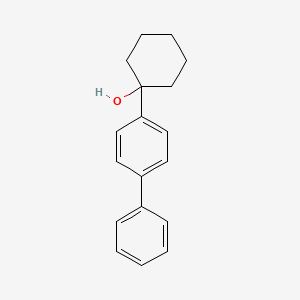
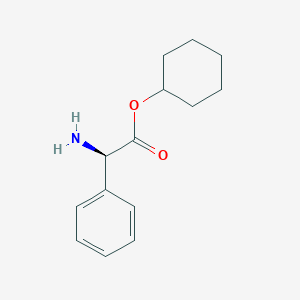
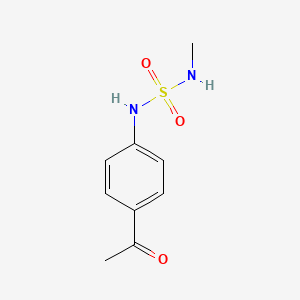
![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)
